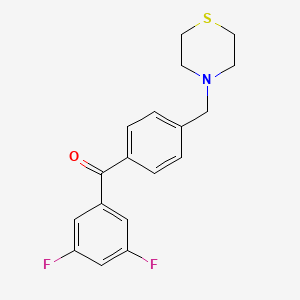

3,5-Difluoro-4'-thiomorpholinomethyl benzophenone

Description

Properties

IUPAC Name |

(3,5-difluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NOS/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-13(2-4-14)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTPGJSQGXSBIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642942 |

Source

|

| Record name | (3,5-Difluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-24-9 |

Source

|

| Record name | Methanone, (3,5-difluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Difluoro-4'-thiomorpholinomethyl benzophenone synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-4'-thiomorpholinomethyl benzophenone

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3,5-Difluoro-4'-thiomorpholinomethyl benzophenone, a compound of interest for researchers and professionals in drug development. The synthesis is strategically designed in a three-step sequence, commencing with the formation of the benzophenone core via a Friedel-Crafts acylation, followed by benzylic bromination, and culminating in a nucleophilic substitution to introduce the thiomorpholine moiety. This document details the underlying chemical principles, step-by-step experimental protocols, and the rationale behind the selection of reagents and reaction conditions, ensuring scientific integrity and reproducibility.

Introduction and Synthetic Strategy

The synthesis of complex organic molecules is a cornerstone of pharmaceutical and materials science research. 3,5-Difluoro-4'-thiomorpholinomethyl benzophenone incorporates several key structural features: a difluorinated benzoyl group, a central phenyl ring, and a thiomorpholinomethyl substituent. The strategic placement of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a molecule. The thiomorpholine group is also a common motif in medicinal chemistry, known to influence solubility and biological activity[1].

The synthetic approach outlined in this guide is a convergent strategy that builds the molecule in a logical, step-wise manner. The core of this strategy is the initial construction of a functionalized benzophenone scaffold, which is then elaborated to introduce the desired thiomorpholinomethyl group. This approach is advantageous as it utilizes well-established and robust chemical transformations, maximizing the potential for high yields and purity.

The overall synthetic pathway can be visualized as follows:

Figure 1: Proposed synthetic pathway for 3,5-Difluoro-4'-thiomorpholinomethyl benzophenone.

Experimental Protocols

Step 1: Friedel-Crafts Acylation for the Synthesis of (3,5-Difluorophenyl)(p-tolyl)methanone

The initial step involves the electrophilic acylation of toluene with 3,5-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction, known as the Friedel-Crafts acylation, is a classic and efficient method for the formation of aryl ketones[2][3][4][5][6][7]. The electron-donating methyl group of toluene directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Toluene | 92.14 | (Specify volume) | (Calculate) |

| 3,5-Difluorobenzoyl chloride | 176.55 | (Specify mass) | (Calculate) |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | (Specify mass) | (Calculate) |

| Dichloromethane (DCM), anhydrous | 84.93 | (Specify volume) | - |

| Hydrochloric acid (HCl), 1M | - | (Specify volume) | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | (Specify volume) | - |

| Brine | - | (Specify volume) | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | (Specify mass) | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add 3,5-difluorobenzoyl chloride dropwise to the stirred suspension[8][9][10].

-

Following the addition, add toluene dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume).

-

Combine the organic layers and wash successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure (3,5-difluorophenyl)(p-tolyl)methanone.

Step 2: Benzylic Bromination to Synthesize (4-(Bromomethyl)phenyl)(3,5-difluorophenyl)methanone

The second step involves the free-radical bromination of the methyl group of the previously synthesized benzophenone. N-Bromosuccinimide (NBS) is a highly selective reagent for benzylic bromination, and the reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions[11][12].

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| (3,5-Difluorophenyl)(p-tolyl)methanone | 232.23 | (Specify mass) | (Calculate) |

| N-Bromosuccinimide (NBS) | 177.98 | (Specify mass) | (Calculate) |

| Azobisisobutyronitrile (AIBN) | 164.21 | (Specify mass, catalytic) | (Calculate) |

| Carbon Tetrachloride (CCl₄) or Benzene | - | (Specify volume) | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (3,5-difluorophenyl)(p-tolyl)methanone in carbon tetrachloride or benzene.

-

Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb to initiate the reaction.

-

Continue refluxing for 2-6 hours, monitoring the reaction progress by TLC. The completion of the reaction is often indicated by the succinimide byproduct floating at the surface.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to give the crude (4-(bromomethyl)phenyl)(3,5-difluorophenyl)methanone.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 3: Nucleophilic Substitution to Yield 3,5-Difluoro-4'-thiomorpholinomethyl benzophenone

The final step is the nucleophilic displacement of the benzylic bromide with thiomorpholine. This S_N2 reaction proceeds readily as the benzylic bromide is a good leaving group and thiomorpholine is a potent nucleophile[1][13][14][15]. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the HBr formed.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| (4-(Bromomethyl)phenyl)(3,5-difluorophenyl)methanone | 311.12 | (Specify mass) | (Calculate) |

| Thiomorpholine | 103.19 | (Specify volume) | (Calculate) |

| Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) | - | (Specify volume/mass) | (Calculate) |

| Acetonitrile or Dimethylformamide (DMF) | - | (Specify volume) | - |

Procedure:

-

To a solution of (4-(bromomethyl)phenyl)(3,5-difluorophenyl)methanone in acetonitrile or DMF, add thiomorpholine and a base (e.g., triethylamine or potassium carbonate).

-

Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.

-

Purify the crude product by column chromatography on silica gel to afford the final product, 3,5-Difluoro-4'-thiomorpholinomethyl benzophenone.

Causality and Experimental Choices

The selection of each reagent and reaction condition is predicated on established principles of organic chemistry to ensure a successful and efficient synthesis.

-

Friedel-Crafts Acylation: The use of a strong Lewis acid like AlCl₃ is crucial to generate the highly electrophilic acylium ion from the acyl chloride, which is necessary to overcome the aromaticity of the benzene ring[2][5]. Anhydrous conditions are paramount as water would deactivate the catalyst. The para-selectivity is a well-documented outcome of electrophilic substitution on toluene.

-

Benzylic Bromination: NBS is the reagent of choice for selective benzylic bromination over aromatic ring bromination because it provides a low, steady concentration of bromine radicals, which favors substitution at the benzylic position[11][12]. The use of a radical initiator is essential to start the chain reaction.

-

Nucleophilic Substitution: A polar aprotic solvent like acetonitrile or DMF is chosen to solvate the cation while leaving the nucleophile relatively unsolvated and thus more reactive. The addition of a non-nucleophilic base is necessary to scavenge the proton from the thiomorpholine nitrogen after it attacks the electrophilic carbon, driving the reaction to completion[1].

Conclusion

This technical guide has detailed a robust and logical three-step synthesis for 3,5-Difluoro-4'-thiomorpholinomethyl benzophenone. By leveraging well-understood and reliable reactions such as Friedel-Crafts acylation, benzylic bromination, and nucleophilic substitution, this pathway offers a high probability of success for researchers in the field of drug discovery and development. The provided step-by-step protocols, coupled with the rationale behind the experimental choices, are intended to serve as a valuable resource for the synthesis of this and structurally related compounds.

References

-

Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

-

MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Versatile Applications of 4-(Bromomethyl)benzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzoyl chloride. Retrieved from [Link]

-

YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

-

SpringerLink. (n.d.). Nucleophilic Substitution in 4-Bromo-5-nitrophthalodinitrile. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of amine-linked target 4 with a benzophenone headgroup and formation of the alternative product quinoline 9. Retrieved from [Link]

-

Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

-

A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Oriental Journal of Chemistry, 33(6). [Link]

Sources

- 1. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3,5-Difluorobenzoyl chloride | C7H3ClF2O | CID 145600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 11. nbinno.com [nbinno.com]

- 12. echemi.com [echemi.com]

- 13. pleiades.online [pleiades.online]

- 14. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3,5-Difluoro-thiomorpholinomethyl Benzophenones: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of a specific class of fluorinated benzophenones: 3,5-Difluoro-thiomorpholinomethyl benzophenones. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the synthesis, chemical properties, potential applications, and analytical methodologies pertinent to these compounds, grounding all claims in authoritative scientific literature.

Introduction and Compound Identification

The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3][4] The combination of a 3,5-difluorobenzophenone core with a thiomorpholinomethyl substituent presents a molecule of considerable interest for drug discovery programs.

A degree of ambiguity exists regarding the precise substitution pattern of the thiomorpholinomethyl group on the second phenyl ring. While the query specifies a 4'- (para) substitution, literature and chemical supplier databases more commonly list isomers with the substituent at the 2'- (ortho) and 3'- (meta) positions. This guide will therefore address the general class of 3,5-Difluoro-thiomorpholinomethyl benzophenones, with a focus on the documented isomers.

Chemical Identity of Key Isomers

| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |

| 2'-isomer | (3,5-difluorophenyl)[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | 898782-47-3 | C18H17F2NOS | 333.4 g/mol |

| 3'-isomer | (3,5-difluorophenyl)[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | 898787-99-0 | C18H17F2NOS | 333.4 g/mol |

Data sourced from chemical supplier databases.[5][6][7][8]

Structural Representation

The general structure and the specific 2' and 3' isomers are depicted below.

Awaiting actual image generation for structures. The dot script above is a placeholder.

Synthesis and Mechanism

The synthesis of 3,5-Difluoro-thiomorpholinomethyl benzophenones can be approached through several established synthetic strategies for benzophenone derivatives.[1] A common and versatile method is the Friedel-Crafts acylation. However, for the specific target molecules, a more likely and efficient route involves a multi-step synthesis culminating in the formation of the benzophenone core, followed by the introduction of the thiomorpholine moiety.

A plausible synthetic pathway would involve the Grignard reaction between a suitably protected bromobenzyl derivative and 3,5-difluorobenzaldehyde, followed by oxidation and subsequent reaction with thiomorpholine.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone.

Detailed Synthetic Protocol (Hypothetical)

This protocol is a representative example based on established chemical transformations for similar molecules.[9][10]

Step 1: Synthesis of (2-Bromophenyl)(3,5-difluorophenyl)methanone

-

To a solution of 3,5-difluorobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar), add a solution of (2-bromophenyl)magnesium bromide (1.1 eq) in THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate.

-

Dissolve the crude alcohol in dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature for 4 hours.

-

Filter the reaction mixture through a pad of celite and silica gel, washing with DCM.

-

Concentrate the filtrate under reduced pressure and purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (2-bromophenyl)(3,5-difluorophenyl)methanone.

Step 2: Synthesis of 3,5-Difluoro-2'-thiomorpholinomethyl benzophenone

-

To a solution of (2-bromophenyl)(3,5-difluorophenyl)methanone (1.0 eq) and thiomorpholine (1.2 eq) in toluene, add a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq).

-

Degas the mixture and heat to 100 °C under an inert atmosphere for 16 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final product.

Potential Applications in Drug Development

The structural motifs present in 3,5-Difluoro-thiomorpholinomethyl benzophenones suggest potential utility in several areas of medicinal chemistry.

-

Kinase Inhibition: The benzophenone core can act as a scaffold for designing kinase inhibitors.

-

GPCR Modulation: Many G-protein coupled receptor (GPCR) ligands contain aromatic and heterocyclic moieties.

-

Neuropharmacology: The fluorinated phenyl ring and the benzophenone structure are found in compounds targeting CNS disorders. For example, certain fluorinated benzophenones have been investigated as agents against Alzheimer's disease.[1]

The introduction of fluorine is a well-established strategy to improve the metabolic stability and pharmacokinetic profile of drug candidates.[3][4]

Analytical and Characterization Methods

The characterization and quantification of 3,5-Difluoro-thiomorpholinomethyl benzophenones would rely on standard analytical techniques used in organic and medicinal chemistry.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be essential for confirming the structure and purity of the synthesized compounds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone.

Quantification in Biological Matrices

For preclinical or clinical studies, a robust method for quantifying the compound in biological fluids (e.g., plasma, serum) would be necessary. A typical workflow would involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

Workflow for Bioanalytical Quantification:

Caption: A typical bioanalytical workflow for the quantification of the target compound.

Detailed Analytical Protocol (LC-MS/MS)

This protocol is a representative method for the quantification of benzophenone derivatives in a biological matrix.[11][12][13]

-

Sample Preparation:

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization in positive mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). Precursor and product ion pairs would need to be optimized for the specific analyte and internal standard.

-

Conclusion

3,5-Difluoro-thiomorpholinomethyl benzophenones represent a class of compounds with significant potential for drug discovery, leveraging the beneficial properties of both the benzophenone scaffold and fluorine substitution. While the specific 4'-isomer is not widely documented, the synthesis and analysis of the 2'- and 3'-isomers are achievable through standard organic and analytical chemistry techniques. This guide provides a foundational understanding for researchers looking to explore this promising area of medicinal chemistry.

References

- (Time in Washington, DC, US provided for context, not cited in text).

-

Huang, Y. F., et al. (n.d.). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. PMC. [Link]

-

(n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. [Link]

-

(n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods (RSC Publishing). [Link]

-

(2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. LinkedIn. [Link]

-

(n.d.). Solid-phase extraction coupled simple on-line derivatization gas chromatography - tandem mass spectrometry for the determination of benzophenone-type UV filters in aqueous samples. CABI. [Link]

-

(2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. [Link]

-

(n.d.). Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN. [Link]

- (n.d.).

-

(n.d.). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. PMC. [Link]

-

(n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. [Link]

-

(n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

- (n.d.).

-

(n.d.). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PMC. [Link]

-

(n.d.). (12) Patent Application Publication (10) Pub. No.: US 2006/0145019 A1. Googleapis.com. [Link]

-

(2019). US20060145019A1 - Triangular Spacecraft US Patent. Reddit. [Link]

- (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.

-

(2015). Weird patent for a weird spacecraft design. Kerbal Space Program Forums. [Link]

-

(2024). Scramble-Free Synthesis of Unhindered trans-A2B2-Mesoaryl Porphyrins via Bromophenyl Dipyrromethanes. PMC. [Link]

-

(n.d.). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. PubMed. [Link]

-

(2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. ResearchGate. [Link]

- (n.d.). EP0004710A2 - Preparation of 4,4'-difluorobenzophenone.

-

(2024). Microwave-assisted synthesis of novel[13] oxazine derivatives as potent anti- bacterial and antioxidant agents. Arkivoc. [Link]

- (n.d.). CN112778090A - Preparation method of 3, 5-difluorophenol.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 898787-99-0|3,5-Difluoro-3'-thiomorpholinomethyl benzophenone|BLD Pharm [bldpharm.com]

- 8. 898782-47-3 CAS MSDS (3,5-DIFLUORO-2'-THIOMORPHOLINOMETHYL BENZOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Determining the Organic Solvent Solubility Profile of 3,5-Difluoro-4'-thiomorpholinomethyl benzophenone

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from process chemistry and formulation to bioavailability. This guide provides a comprehensive framework for determining the solubility profile of 3,5-Difluoro-4'-thiomorpholinomethyl benzophenone, a complex organic molecule, in a range of relevant organic solvents. We move beyond a simple data sheet to present the strategic and methodological considerations required for generating a robust, reliable, and interpretable solubility profile. This document outlines the theoretical underpinnings of solubility, a strategic approach to solvent selection, and detailed, self-validating experimental protocols for solubility determination via the gold-standard shake-flask method coupled with HPLC-based quantification.

Introduction: The Critical Role of a Solubility Profile

In pharmaceutical manufacturing, the selection of an appropriate solvent is a pivotal decision that impacts reaction yields, purification efficiency, crystal form, and the ultimate formulation of the drug product.[1][2] An API's solubility dictates the feasibility of crystallization processes, the efficiency of chromatographic purification, and the design of stable liquid dosage forms.[1][3] For a molecule like 3,5-Difluoro-4'-thiomorpholinomethyl benzophenone, which incorporates multiple functional moieties with varying polarities, a comprehensive solubility profile is not just useful—it is essential for efficient process development.

This guide will focus on determining the thermodynamic equilibrium solubility , which is defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium with an excess of the solid form at a given temperature and pressure.[4][5] This is distinct from kinetic solubility, which is a measure of how quickly a compound dissolves from a solid state or precipitates from a stock solution, often used in high-throughput screening during early discovery.[6][7] For process development and formulation, the thermodynamic value is the gold standard.[5]

Physicochemical Characterization of the Target Compound

Before embarking on experimental solubility determination, a thorough understanding of the molecule's structure and properties is paramount.

Compound: 3,5-Difluoro-4'-thiomorpholinomethyl benzophenone Molecular Formula: C₁₈H₁₇F₂NOS Molecular Weight: 333.4 g/mol

-

Structural Analysis: The molecule can be deconstructed into three key regions:

-

A benzophenone core: This large, aromatic, and relatively nonpolar backbone is known to be practically insoluble in water but soluble in many organic solvents.[8][9]

-

A 3,5-difluorophenyl group: The fluorine atoms increase the molecule's polarity and can participate in specific interactions, potentially altering solubility compared to unsubstituted benzophenone.

-

A 4'-thiomorpholinomethyl group: The thiomorpholine moiety introduces a polar, basic nitrogen atom and a sulfur atom, making it capable of hydrogen bonding and other polar interactions. Thiomorpholine itself is miscible with both water and organic solvents.[10][11][12]

-

This structural combination suggests a molecule with poor aqueous solubility but a complex and varied solubility profile in organic solvents, depending on their polarity, hydrogen bonding capability, and other properties.

Strategic Solvent Selection

The choice of solvents for screening should be systematic and cover a range of physicochemical properties to build a comprehensive profile. Solvents are typically categorized based on their polarity and their ability to act as hydrogen bond donors or acceptors. Furthermore, in a pharmaceutical context, solvent selection is guided by safety, environmental impact, and regulatory acceptance, as outlined by the International Council for Harmonisation (ICH) Q3C guidelines.[2][13][14]

Below is a recommended panel of solvents for initial screening, categorized for a comprehensive evaluation.

| Solvent Class | Solvent | Rationale & ICH Class |

| Nonpolar | Heptane | Represents aliphatic hydrocarbons. (Class 3) |

| Toluene | Represents aromatic hydrocarbons. (Class 2) | |

| Polar Aprotic | Acetone | Ketone, good general solvent. (Class 3) |

| Ethyl Acetate | Ester, commonly used in chromatography/crystallization. (Class 3) | |

| Acetonitrile (ACN) | High polarity, common in HPLC and synthesis. (Class 2) | |

| Tetrahydrofuran (THF) | Ether, can solvate a wide range of compounds. (Class 2) | |

| Dimethyl Sulfoxide (DMSO) | Highly polar, often a solvent of last resort. (Class 3) | |

| Polar Protic | Methanol | Simplest alcohol, H-bond donor/acceptor. (Class 2) |

| Ethanol | Common, less toxic alcohol. (Class 3) | |

| Isopropanol (IPA) | Secondary alcohol, different steric profile. (Class 3) |

This selection provides a broad survey of potential intermolecular interactions between the solute and the solvent, which is crucial for understanding its dissolution behavior.

Experimental Methodology: A Validating Workflow

The following sections detail a robust workflow for accurately determining the thermodynamic solubility. The process is designed to be self-validating by ensuring equilibrium is reached and by using a specific, validated analytical method for quantification.

Diagram: Overall Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method (OECD 105)

The shake-flask method is the internationally recognized gold standard for determining thermodynamic solubility.[15][16][17][18]

Objective: To determine the saturation concentration of the API in various solvents at a constant temperature.

Materials:

-

3,5-Difluoro-4'-thiomorpholinomethyl benzophenone (solid powder)

-

Selected organic solvents (HPLC grade or higher)

-

4 mL glass vials with PTFE-lined caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge (optional)

-

0.22 µm PTFE syringe filters

-

Glass syringes

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Preparation: Add an excess amount of the solid API to a 4 mL glass vial. "Excess" is critical; a good starting point is ~20-50 mg, ensuring undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm).

-

Time to Equilibrium: The time required to reach equilibrium must be established. A common approach is to take samples at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical. For routine screening, a 48-hour incubation is often sufficient.[19]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vials at the same temperature to accelerate separation.[20]

-

Sampling: Carefully withdraw a sample of the supernatant using a glass syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. Causality Note: The filter material (PTFE) should be chosen for its compatibility with organic solvents and low binding affinity for the analyte.

-

Dilution: Accurately perform a serial dilution of the clear, saturated filtrate with the HPLC mobile phase to bring the concentration within the validated range of the analytical method.

-

Quantification: Analyze the diluted samples using the validated HPLC method described below.

Protocol 2: Analytical Quantification via HPLC

A robust and validated High-Performance Liquid Chromatography (HPLC) method is required to accurately measure the API concentration in the saturated solvent samples.

Objective: To develop a specific, linear, and accurate HPLC method for quantifying 3,5-Difluoro-4'-thiomorpholinomethyl benzophenone.

Instrumentation & Columns:

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Method Development (Starting Conditions):

-

Mobile Phase: A gradient of Acetonitrile (ACN) and water is a common starting point for benzophenone derivatives.[21][22][23][24] A typical gradient might be:

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Benzophenone derivatives have strong UV absorbance. Scan the UV spectrum of a dilute standard solution to find the wavelength of maximum absorbance (λ-max), likely between 254 nm and 315 nm.[22][23]

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

Method Validation:

-

Specificity: Ensure no interfering peaks from the solvent blanks or impurities are observed at the retention time of the main peak.

-

Linearity: Prepare a series of at least five calibration standards of the API in the mobile phase. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.999.

-

Accuracy & Precision: Analyze replicate preparations of known concentrations to ensure the measured values are close to the true values and that the results are reproducible.

Diagram: HPLC Quantification Logic

Caption: Logic flow for sample quantification using an external calibration curve.

Data Analysis and Presentation

The final solubility value is calculated by taking the concentration determined by HPLC and applying the dilution factor used during sample preparation.

Calculation: Solubility (mg/mL) = HPLC Concentration (mg/mL) × Dilution Factor

The results should be compiled into a clear, comprehensive table to allow for easy comparison and interpretation.

Table: Hypothetical Solubility Profile of 3,5-Difluoro-4'-thiomorpholinomethyl benzophenone at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Qualitative Description |

| Nonpolar | Heptane | < 0.1 | Very Sparingly Soluble |

| Toluene | 15.2 | Soluble | |

| Polar Aprotic | Acetone | 85.5 | Freely Soluble |

| Ethyl Acetate | 25.0 | Soluble | |

| Acetonitrile (ACN) | 40.1 | Soluble | |

| Tetrahydrofuran (THF) | 110.8 | Freely Soluble | |

| Dimethyl Sulfoxide (DMSO) | > 200 | Very Soluble | |

| Polar Protic | Methanol | 33.5 | Soluble |

| Ethanol | 28.7 | Soluble | |

| Isopropanol (IPA) | 18.9 | Soluble |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

Determining the solubility profile of a novel API like 3,5-Difluoro-4'-thiomorpholinomethyl benzophenone is a foundational step in its chemical development. By employing a systematic approach to solvent selection and adhering to the robust, self-validating protocols of the shake-flask method and HPLC quantification, researchers can generate highly reliable and accurate data. This information is indispensable for guiding decisions in process optimization, purification strategy, and final drug product formulation, ultimately accelerating the path from laboratory to clinic.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

-

Petereit, A., et al. (2022). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Request PDF on ResearchGate. [Link]

-

NCBI Bookshelf. (n.d.). BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]

-

Solubility of Things. (n.d.). Benzophenone. [Link]

-

Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

-

ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

ICH. (2019). impurities: guideline for residual solvents q3c(r6). [Link]

-

Yaseen, G., et al. (2023). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research Journal of Pharmacy and Life Sciences. [Link]

-

PubChem - NIH. (n.d.). Benzophenone. [Link]

-

Chang, Y., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

-

Wikipedia. (n.d.). Benzophenone. [Link]

-

Sciencemadness Wiki. (2022). Benzophenone. [Link]

-

Regulations.gov. (2014). Water Solubility (Flask Method). [Link]

-

SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column. [Link]

-

ResearchGate. (2014). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. [Link]

-

MicroSolv. (n.d.). Benzophenone Analyzed with HPLC - AppNote. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. [Link]

-

Legislation.gov.uk. (n.d.). a.6. water solubility. [Link]

-

Wikipedia. (n.d.). Thiomorpholine. [Link]

-

GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. database.ich.org [database.ich.org]

- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Benzophenone - Wikipedia [en.wikipedia.org]

- 10. 123-90-0 CAS MSDS (Thiomorpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 硫代吗啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Thiomorpholine - Wikipedia [en.wikipedia.org]

- 13. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 14. rjpls.org [rjpls.org]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. oecd.org [oecd.org]

- 17. legislation.gov.uk [legislation.gov.uk]

- 18. filab.fr [filab.fr]

- 19. enamine.net [enamine.net]

- 20. govinfo.gov [govinfo.gov]

- 21. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 22. researchgate.net [researchgate.net]

- 23. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]

- 24. helixchrom.com [helixchrom.com]

An In-Depth Technical Guide to the In Vitro Biological Screening of Thiomorpholinomethyl Benzophenone Derivatives

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The benzophenone framework represents a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects[1][2][3]. Its unique diaryl ketone structure provides a versatile three-dimensional scaffold for molecular recognition by various biological targets. The strategic derivatization of this core is a cornerstone of modern drug discovery.

This guide focuses on a specific, promising class of derivatives: thiomorpholinomethyl benzophenones. The introduction of the thiomorpholinomethyl group via the Mannich reaction is a deliberate chemical modification designed to enhance the pharmacological profile of the parent benzophenone. This moiety can improve aqueous solubility, alter pharmacokinetic properties, and introduce new hydrogen bonding and steric interactions with target proteins, potentially increasing potency and selectivity.

The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven guide to the in vitro biological screening of these derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and logical screening cascade that efficiently identifies and characterizes lead compounds. The journey begins with foundational cytotoxicity assessments and branches into targeted screens for anticancer, anti-inflammatory, and antimicrobial activities, culminating in a data-driven approach to hit-to-lead prioritization.

The Screening Cascade: A Strategic Blueprint for Discovery

A successful screening campaign is not a random collection of assays but a structured, multi-tiered process. The primary goal is to efficiently triage a library of novel derivatives, eliminating inactive or overly toxic compounds while advancing promising candidates for deeper mechanistic investigation. This "fail fast, fail cheap" philosophy is critical in drug discovery. The following workflow illustrates a logical progression.

Caption: A strategic workflow for the in vitro screening of novel compounds.

Tier 1: Foundational Cytotoxicity and Viability Assays

Causality: Before assessing specific therapeutic activity, it is imperative to establish a baseline cytotoxicity profile. A compound that indiscriminately kills all cells is a pan-assay toxin, not a drug candidate. Furthermore, understanding a compound's effect on cell viability is essential for interpreting results from subsequent assays. For instance, a reduction in a signaling molecule might be due to targeted inhibition or simply because the cells are dead. We employ assays that measure different cellular health parameters—metabolic activity and membrane integrity—to build a more complete picture.

Experimental Protocol: MTT Assay for Metabolic Viability

This colorimetric assay is a robust, high-throughput method to measure cell viability based on the metabolic activity of mitochondria.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., a non-cancerous line like NIH/3T3 and a panel of cancer cells) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the thiomorpholinomethyl benzophenone derivatives in appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a period relevant to the cell doubling time (typically 24-72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours. Visually confirm the formation of purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage viability against the log of the compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

-

Tier 2: Anticancer Activity Screening

Mechanistic Rationale: A significant body of evidence points to the benzophenone scaffold as a potent inhibitor of tubulin polymerization[4]. These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics. This interference prevents the formation of a functional mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis[2][4]. Our screening strategy is designed to first confirm antiproliferative activity and then validate this specific mechanism of action.

Primary Screening: Antiproliferative Activity Across a Cancer Cell Panel

The MTT assay protocol described in Tier 1 is the workhorse for this primary screen. The key is to use a diverse panel of human cancer cell lines to identify broad-spectrum activity or potential selectivity.

-

Recommended Cell Lines:

-

Data Presentation: The resulting IC₅₀ values should be compiled into a clear, comparative table.

| Compound ID | Non-Cancerous (NIH/3T3) IC₅₀ (µM) | A-549 (Lung) IC₅₀ (µM) | SMMC-7721 (Liver) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Selectivity Index (SI)* |

| TMBP-001 | > 50 | 5.2 | 2.1 | 7.8 | > 23.8 (vs. SMMC-7721) |

| TMBP-002 | 15.6 | 12.3 | 9.8 | 11.5 | 1.6 (vs. SMMC-7721) |

| Doxorubicin | 0.8 | 0.5 | 0.3 | 0.4 | 2.7 (vs. SMMC-7721) |

*Selectivity Index (SI) is calculated as IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI is desirable.

Secondary Assay: Cell Cycle Analysis by Flow Cytometry

This assay directly tests the hypothesis that active compounds induce G2/M arrest.

-

Principle: Cells are treated with the compound, fixed, and stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates into DNA. The fluorescence intensity of each cell is directly proportional to its DNA content. A flow cytometer then quantifies the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Methodology:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with the test compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24 hours.

-

Harvest cells (including any floating cells) and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.

-

Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A and PI.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

-

-

Expected Outcome: A significant increase in the percentage of cells in the G2/M phase population compared to the vehicle-treated control group.

Caption: Proposed anticancer mechanism of action for benzophenone derivatives.

Tier 2: Anti-inflammatory Activity Screening

Mechanistic Rationale: Inflammation is a key driver of many chronic diseases, and the cyclooxygenase (COX) enzymes are central to this process. NSAIDs like ketoprofen, which possesses a benzophenone core, exert their effects by inhibiting COX-1 and/or COX-2, thereby blocking the production of inflammatory prostaglandins (PGs)[6][7]. Some novel benzophenone derivatives have shown the ability to inhibit both PG production and neutrophil recruitment, offering a potentially superior mechanism of action over traditional NSAIDs[6][8][9]. Our in vitro screening focuses on quantifying this COX-inhibitory activity directly.

Protocol: Cell-Free COX-1/COX-2 Inhibition Assay

This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of the purified COX isoforms.

-

Principle: Commercially available kits provide purified COX-1 and COX-2 enzymes. The assay measures the ability of a test compound to block the conversion of the substrate, arachidonic acid, into prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. The subsequent peroxidase activity of the COX enzyme is used in a colorimetric reaction for detection.

-

Methodology:

-

Prepare a dilution series of the test compounds.

-

In a 96-well plate, add the assay buffer, heme, the purified enzyme (COX-1 or COX-2 in separate wells), and the test compound.

-

Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid.

-

After a set reaction time (e.g., 10 minutes), add the colorimetric substrate.

-

Stop the reaction and measure the absorbance on a plate reader.

-

Include a known selective COX-1 inhibitor (e.g., SC-560) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The COX-2 Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) can then be calculated. A higher SI indicates greater selectivity for the COX-2 enzyme, which is often desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |

| TMBP-001 | 25.4 | 1.2 | 21.2 |

| TMBP-002 | 8.9 | 7.5 | 1.2 |

| Ketoprofen | 0.9 | 1.6 | 0.56 |

| Celecoxib | > 100 | 0.04 | > 2500 |

Tier 2: Antimicrobial Activity Screening

Mechanistic Rationale: The benzophenone scaffold has been incorporated into compounds exhibiting significant antimicrobial activity[3]. The exact mechanisms can vary, but may involve disruption of cell wall synthesis, inhibition of essential enzymes like DNA gyrase, or compromise of the bacterial cell membrane[10]. The initial step in screening is to determine the minimum concentration required to inhibit bacterial growth.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the antimicrobial potency of a novel compound.

-

Principle: A standardized inoculum of a specific bacterium is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after an overnight incubation.

-

Methodology:

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Test Panel: Screen against a panel of clinically relevant bacteria, including:

-

Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)

-

Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

-

-

Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control antibiotic (e.g., ciprofloxacin or vancomycin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading MIC: Determine the MIC by visually inspecting the wells for turbidity. The first well with no visible growth is the MIC.

-

-

Extension to Minimum Bactericidal Concentration (MBC): To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), take an aliquot (e.g., 10 µL) from all clear wells (at and above the MIC) and plate it onto antibiotic-free agar. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC.

Caption: Workflow for MIC and MBC determination.

Conclusion: Synthesizing Data for Hit-to-Lead Prioritization

The culmination of this screening cascade is a rich, multi-parameter dataset. The final step is to synthesize this information to prioritize the most promising compounds for further development (lead optimization). This is achieved by creating a decision-making matrix that weighs the various attributes of each derivative.

A strong lead candidate will ideally possess:

-

High Potency: Low IC₅₀ (anticancer, anti-inflammatory) or MIC (antimicrobial) values.

-

High Selectivity: A large therapeutic window, indicated by a high Selectivity Index (SI) against non-cancerous cells or for COX-2 over COX-1.

-

Favorable Mechanism: Clear evidence of a desired mechanism of action, such as G2/M cell cycle arrest or bactericidal activity (low MBC/MIC ratio).

-

Structure-Activity Relationship (SAR): A clear trend should emerge linking specific structural modifications to changes in biological activity, guiding the next phase of rational drug design.

By systematically applying the principles and protocols outlined in this guide, research organizations can effectively navigate the early stages of drug discovery, efficiently identifying thiomorpholinomethyl benzophenone derivatives with genuine therapeutic potential.

References

-

Title: Synthesis and antitumor activity of novel benzophenone derivatives. Source: Chemical & Pharmaceutical Bulletin (Tokyo) URL: [Link]

-

Title: Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Source: Current Medicinal Chemistry URL: [Link]

-

Title: Synthesis and antitumor activity of benzophenone compound. Source: ResearchGate (Note: Links to a conference paper, citing primary literature.) URL: [Link]

-

Title: Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Source: Molecules URL: [Link]

-

Title: Structures of synthetic and natural benzophenones with anticancer activity. Source: ResearchGate (Note: Links to a review article.) URL: [Link]

-

Title: Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Source: Phosphorus, Sulfur, and Silicon and the Related Elements URL: [Link]

-

Title: Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Source: Molecules (via PubMed Central) URL: [Link]

-

Title: Anti‐inflammatory results and statistical comparison of benzophenone... Source: ResearchGate (Note: Links to a figure from a primary article.) URL: [Link]

-

Title: Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Source: Journal of the Brazilian Chemical Society URL: [Link]

-

Title: (PDF) Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Source: ResearchGate (Note: PDF of reference #4) URL: [Link]

-

Title: Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Source: Frontiers in Microbiology (via PubMed Central) URL: [Link]

-

Title: Discovery of New Antimicrobial Agents using Combinatorial Chemistry. Source: CORE Scholar URL: [Link]

-

Title: The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Source: MDPI URL: [Link]

-

Title: Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Source: American Chemical Society Publications URL: [Link]

-

Title: Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Source: MDPI URL: [Link]

-

Title: Synthesis of benzophenone semicarbazones and thiosemicarbazones 3–27. Source: ResearchGate (Note: Links to a figure from a primary article.) URL: [Link]

-

Title: In vitro and in vivo screening for environmentally friendly benzophenone-type UV filters with beneficial tyrosinase inhibition activity. Source: Water Research URL: [Link]

-

Title: Synthesis and bioactivity investigation of benzophenone and its derivatives. Source: RSC Advances (via PubMed Central) URL: [Link]

-

Title: Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis and evaluation of novel benzophenone-thiazole derivatives as potent VEGF-A inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis and Biological Activity of Naphthyl-Substituted (B-ring) Benzophenone Derivatives as Novel Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Source: Bioorganic & Medicinal Chemistry URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Sci-Hub: are you are robot? [sci-hub.box]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

The Difluorobenzophenone Core: A Privileged Scaffold for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone moiety, a diaryl ketone, has long been recognized as a versatile scaffold in medicinal chemistry. The strategic introduction of fluorine atoms onto this core, creating difluorobenzophenone derivatives, dramatically enhances its potential. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth exploration of the therapeutic landscape for difluorobenzophenone compounds, moving beyond their role as mere synthetic intermediates to spotlight their direct application in modulating key protein targets implicated in a range of pathologies. We will dissect the mechanistic basis for their activity against specific G-protein coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and inflammatory enzymes, providing both the theoretical framework and practical, validated experimental protocols for their investigation.

Introduction: Why Difluorobenzophenone?

The difluorobenzophenone scaffold is more than a rigid linker; it is an electronically tunable pharmacophore. The electron-withdrawing nature of the fluorine atoms can alter the charge distribution across the diaryl system, influencing hydrogen bonding capabilities and dipole moments. Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. These properties make the difluorobenzophenone core a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets. This guide will focus on several key examples where this scaffold has been successfully exploited to generate potent and selective modulators of disease-relevant proteins.

General Drug Discovery Workflow

The journey from a hit compound to a clinical candidate is a multi-step, iterative process. The following workflow illustrates a typical path for developing novel therapeutics based on the difluorobenzophenone core.

Caption: A generalized workflow for drug discovery using the difluorobenzophenone scaffold.

Target Class I: G-Protein Coupled Receptors (GPCRs)

GPCRs represent one of the largest and most successfully drugged protein families. The difluorobenzophenone scaffold has proven effective in generating selective ligands for this receptor class.

Muscarinic Acetylcholine M1 Receptor (M1AChR) Antagonists

Therapeutic Rationale: The M1 muscarinic acetylcholine receptor is a critical modulator of neuronal excitability and cognitive function in the central nervous system. Selective M1 antagonists are being investigated for various neurological conditions, including schizophrenia and Parkinson's disease, where they may help normalize cholinergic signaling.

Key Findings: A series of 4,4'-difluorobenzhydrol carbamates were identified as potent and selective M1 antagonists.[1][2] The difluorobenzhydrol core (a reduced form of the benzophenone) serves as the key anchoring moiety within the receptor's binding pocket. The most promising compound from this series, compound 2 , demonstrated a high binding affinity for the human M1 receptor (hM1R) and excellent selectivity over other muscarinic subtypes.[1][2]

| Compound | hM1 Ki (nM) | hM2/hM1 Selectivity | hM3/hM1 Selectivity | hM4/hM1 Selectivity | hM5/hM1 Selectivity |

| Compound 2 | 1.2 | 189-fold | 11-fold | 4-fold | 29-fold |

| Table adapted from data presented in[1][2]. |

Mechanism of Action: These compounds act as competitive antagonists, binding to the orthosteric site of the M1 receptor and preventing its activation by the endogenous ligand, acetylcholine. This blockade inhibits downstream signaling cascades, such as the Gq-mediated activation of phospholipase C and subsequent calcium mobilization. All 12 compounds in the reported series were confirmed to act as antagonists in a dose-dependent calcium mobilization assay.[2]

Caption: Antagonism of the M1 muscarinic receptor signaling pathway by difluorobenzhydrol compounds.

Experimental Protocol: Competitive Radioligand Binding Assay for hM1R

This protocol is designed to determine the binding affinity (Ki) of a test compound for the human M1 muscarinic receptor.

-

Causality: The principle is competition. A radiolabeled ligand with known affinity for the receptor ([³H]-NMS) is incubated with the receptor source. A non-labeled test compound will compete for the same binding sites. The amount of radioactivity detected is inversely proportional to the test compound's affinity. The IC50 (concentration of test compound that displaces 50% of the radioligand) is determined and then converted to the inhibition constant (Ki).

-

Self-Validation: The assay includes controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known, potent, non-labeled ligand like atropine). A successful assay will show a significant window between total and non-specific binding.

Methodology:

-

Materials:

-

Receptor Source: Membranes from CHO cells stably expressing hM1R.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), ~80 Ci/mmol.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Ligand: 1 µM Atropine.

-

Test Compounds: Difluorobenzophenone derivatives, serially diluted.

-

96-well microplates and GF/C filter mats.

-

Scintillation cocktail and microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of 1 µM atropine (for non-specific binding), or 25 µL of test compound dilution.

-

Add 25 µL of [³H]-NMS (final concentration ~0.5 nM) to all wells.

-

Add 50 µL of the hM1R membrane preparation (final concentration ~5-10 µg protein/well) to initiate the binding reaction.

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid filtration through a GF/C filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Wash the filters three times with 300 µL of ice-cold wash buffer to remove residual unbound radioligand.

-

Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other wells.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Target Class II: Receptor Tyrosine Kinases (RTKs)

RTKs are crucial cell surface receptors that control fundamental cellular processes. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

VEGFR-2 Kinase Inhibitors

Therapeutic Rationale: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is the primary mediator of angiogenesis, the formation of new blood vessels. In cancer, tumors hijack this process to secure a blood supply for growth and metastasis. Inhibiting VEGFR-2 kinase activity can starve tumors, preventing their proliferation and spread.

Key Findings: A series of compounds incorporating a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group attached to a pyrrolo[2,1-f][3][4][5]triazine scaffold were identified as potent, low-nanomolar inhibitors of VEGFR-2 kinase.[6] The difluorophenyl moiety is critical for binding within the ATP-binding pocket of the kinase domain. Compound 37 from this series not only showed potent enzymatic inhibition but also demonstrated significant antitumor efficacy in a human lung carcinoma xenograft mouse model.[6]

| Compound | VEGFR-2 IC50 (nM) |

| 37 | < 10 |

| Data from[6]. |

Mechanism of Action: These compounds act as ATP-competitive inhibitors. They occupy the ATP-binding site of the VEGFR-2 intracellular kinase domain, preventing the phosphorylation of the receptor and downstream signaling proteins. This effectively blocks the entire signaling cascade initiated by VEGF binding.

Sources

- 1. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Studies of 3,5-Difluoro-4'-thiomorpholinomethyl benzophenone: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant antitumor properties.[1][2] This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on the novel compound, 3,5-Difluoro-4'-thiomorpholinomethyl benzophenone. While direct data for this specific molecule is not yet established, the known potent cytotoxic activity of morpholino and thiomorpholino benzophenones against various cancer cell lines provides a strong rationale for its investigation.[3] This document will detail the critical experimental choices, provide step-by-step protocols for key assays, and offer insights into the interpretation of results, thereby empowering research teams to effectively evaluate the anticancer potential of this promising compound.

Introduction: The Rationale for Investigating 3,5-Difluoro-4'-thiomorpholinomethyl benzophenone

Benzophenone derivatives have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-angiogenic, and pro-apoptotic effects.[4] The core benzophenone structure can be modified at various positions to enhance potency and selectivity. The introduction of fluorine atoms, as in the 3,5-difluoro substitution pattern, can significantly alter the electronic properties of the molecule, potentially leading to enhanced biological activity and metabolic stability. Furthermore, the thiomorpholinomethyl group at the 4'-position is of particular interest, as related morpholino and thiomorpholino benzophenones have shown potent cytotoxic activity in vitro.[3]

The preliminary cytotoxic evaluation of a novel chemical entity is a cornerstone of the drug discovery process.[5][6] It provides crucial data on the compound's concentration-dependent toxicity and helps in the selection of promising candidates for further development.[5] This guide will focus on two fundamental in vitro assays: the MTT assay to assess cell viability and the Annexin V/Propidium Iodide (PI) assay to elucidate the primary mechanism of cell death.

Experimental Design: Foundational Considerations

Cell Line Selection

The choice of cancer cell lines is critical for a comprehensive preliminary screen. It is advisable to utilize a panel of cell lines from different cancer types to assess the spectrum of activity.[6] For initial studies of a novel benzophenone derivative, a logical starting point would include:

-

MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, relevant because some benzophenones are known to interact with estrogen receptors.[7]

-

A549 (Lung Carcinoma): A commonly used cell line for screening novel anti-cancer compounds.[8]

-

HeLa (Cervical Cancer): A robust and well-characterized cell line for initial cytotoxicity screening.[6]

-

A non-cancerous cell line (e.g., HEK293): To assess the selectivity of the compound and its potential toxicity to normal cells.[9][10]

Compound Preparation and Concentration Range

The test compound, 3,5-Difluoro-4'-thiomorpholinomethyl benzophenone, should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is imperative to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[5] A broad range of concentrations should be tested to determine the half-maximal inhibitory concentration (IC50). A typical starting range for a novel compound might be from 0.1 µM to 100 µM.

Controls

The inclusion of appropriate controls is essential for the validation of experimental results:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.

-

Positive Control: A well-characterized cytotoxic drug, such as Doxorubicin, to confirm the sensitivity of the cell lines to cytotoxic agents.[5]

-

Untreated Control: Cells cultured in medium alone.

Core Methodologies: Step-by-Step Protocols

Cell Viability Assessment: The MTT Assay